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Compound of Interest

3-amino-N-(3-
Compound Name:
chlorophenyl)propanamide

Cat. No.: B11727119

Get Quote

Part 1: Executive Summary

3-Amino-N-(3-chlorophenyl)propanamide is a specialized chemical intermediate belonging

to the class of

-amino acid amides. Structurally, it consists of a propanamide backbone functionalized with a
primary amine at the

-position (C3) and a 3-chlorophenyl group attached to the amide nitrogen.

This compound serves as a critical building block in medicinal chemistry, particularly in the
synthesis of Factor Xa inhibitors, peptidomimetics, and molecules targeting G-protein coupled
receptors (GPCRS). Its dual functionality—a nucleophilic primary amine and a lipophilic,
electron-withdrawing chlorophenyl amide—makes it a versatile scaffold for fragment-based
drug discovery (FBDD).

This guide provides a comprehensive technical analysis of its physical properties, predicted
physicochemical parameters, and standardized protocols for its synthesis and characterization.
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Part 2: Molecular Identification & Structural Analysis

Before detailed physicochemical profiling, accurate identification is paramount to distinguish
this compound from its isomers (e.g., 3-amino-3-(3-chlorophenyl)propanamide).

Identifier Value

IUPAC Name 3-Amino-N-(3-chlorophenyl)propanamide

3-Amino-N-(3-chlorophenyl)propionamide;
Common Synonyms
-Alanyl-3-chloroanilide

CAS Number 181650-45-3

Molecular Formula

Molecular Weight 198.65 g/mol
SMILES NCC(=0O)Nclccce(Cl)cl
InChl Key GCQKLGHWUZPYLI-UHFFFAOYSA-N

Structural Logic

The molecule features a flexible ethylene linker (

) connecting the primary amine to the amide group. The 3-chlorophenyl ring acts as a lipophilic
anchor. The electron-withdrawing nature of the chlorine atom at the meta position influences
the acidity of the amide proton and the metabolic stability of the phenyl ring.

Part 3: Physicochemical Profile[2][3]

Note: As a specialized intermediate, limited experimental bulk property data exists in open
literature. The values below synthesize available experimental fragments with consensus
predictive models (ACD/Labs, ChemAxon) used in pharmaceutical workflows.

Solid-State & Thermal Properties
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Property

Value /| Range

Description/Commentary

Physical State

Solid

Typically isolated as a white to

off-white crystalline powder.[1]

95°C — 105°C (Free

Predicted ranges. Amides with
free amines often have sharp

melting points. Salt forms (HCI)

Melting Point Base)185°C — 195°C (HCI S )
salt) exhibit significantly higher
alt
melting points due to ionic
lattice energy.
- ) Predicted. Decomposition
Boiling Point ~401.7°C @ 760 mmHg ] -
likely occurs before boiling.
) Predicted. Consistent with
Density 1.273 £ 0.06 g/cm3

chlorinated aromatic amides.

Solution Properties & Lipophilicity
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Property

Value

Scientific Context

Solubility (Water)

Moderate (pH dependent)

The free base has low water
solubility (~0.5 mg/mL). The
hydrochloride salt is highly

water-soluble (>50 mg/mL).

Solubility (Organic)

High

Soluble in DMSO, DMF,
Methanol, and Ethanol.
Sparingly soluble in non-polar

solvents (Hexane).

pKa (Basic)

9.0 — 9.2 (Amine)

The primary amine is
protonated at physiological pH.
The electron-withdrawing
amide group slightly lowers the
pKa compared to simple alkyl

amines (typically ~10.5).

pKa (Acidic)

> 15 (Amide NH)

The amide proton is weakly
acidic, not ionized under

physiological conditions.

LogP

1.15+0.3

Moderately lipophilic. The
chlorophenyl ring adds
lipophilicity, balanced by the

polar amine/amide core.

LogD (pH 7.4)

-0.8t0 -0.5

At pH 7.4, the amine is

protonated (

), significantly reducing the
distribution coefficient into

octanol.

Part 4: Synthesis & Characterization Workflow

To ensure scientific integrity, one must verify the compound's identity using a multi-modal

approach. The following workflow outlines the logical progression from synthesis to validation.
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Synthesis Logic (Graphviz Diagram)

The most robust synthesis route involves the coupling of Boc-protected

-alanine with 3-chloroaniline, followed by acidolytic deprotection.

3-Amino-N-(3-chlorophenyl) IS}

Neutralization
propanamide (Salt) (NaHCO3)

Click to download full resolution via product page

Figure 1: Standard synthetic pathway for 3-amino-N-(3-chlorophenyl)propanamide via Boc-
chemistry.

Standardized Characterization Protocols
Protocol A: HPLC Purity Determination
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).

o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

» Mobile Phase B: 0.1% TFA in Acetonitrile.

o Gradient: 5% B to 95% B over 10 minutes.

¢ Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

o Expected Retention: The compound will elute earlier than 3-chloroaniline due to the polar
amino group, but later than unsubstituted

-alanine.

Protocol B: 1H-NMR Interpretation (DMSO-d6)
e 2.60 ppm (t, 2H): Methylene protons adjacent to the carbonyl (
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)

e 2.85 ppm (t, 2H): Methylene protons adjacent to the amine (

).

e 7.0-7.8 ppm (m, 4H): Aromatic protons of the 3-chlorophenyl ring. Look for the
characteristic pattern of a meta-substituted ring (singlet, doublet, triplet, doublet).

e 7.9 ppm (br s, 2H): Amine protons (
or
if salt).

e 10.2 ppm (s, 1H): Amide proton (

)

Part 5: Handling, Stability & Safety (SDS Summary)

Hazard Classification (GHS):

 Skin Irritation: Category 2 (H315)

e Eye Irritation: Category 2A (H319)

e STOT-SE: Category 3 (Respiratory Irritation) (H335)

Storage & Stability:

e Hygroscopicity: The HCI salt is likely hygroscopic. Store in a desiccator.
o Temperature: Store at 2-8°C for long-term stability.

o Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and
acid chlorides (which would react with the free amine).

Handling Protocol: Always wear nitrile gloves and safety goggles. Work within a fume hood to
avoid inhalation of dust. If the free base is oily (common for crude amines), conversion to the
HCI or Oxalate salt is recommended for easier handling and purification.
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Part 6: References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Trimyristin | C45H8606 | CID 11148 - PubChem [pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: Physical Properties & Characterization
of 3-Amino-N-(3-chlorophenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b11727119/docs#technical-guide-physical-
properties-characterization-of-3-amino-n-3-chlorophenyl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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